molecular formula C16H16N6O B2814420 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2309775-96-8

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2814420
CAS No.: 2309775-96-8
M. Wt: 308.345
InChI Key: KPVBFYVFWCSLGF-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is a heterocyclic derivative featuring a benzodiazole (benzimidazole) core linked via an ethanone bridge to a 3-[(pyrimidin-2-yl)amino]azetidine moiety. This structure combines aromatic, hydrogen-bonding (pyrimidine), and strained azetidine (4-membered ring) functionalities, making it a candidate for pharmaceutical or materials science applications.

Synthesis:
A key intermediate in its synthesis is 1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS 118972-96-6), which reacts with a brominated benzodiazole-pyrimidine precursor under nitrogen in DMF with potassium tert-butoxide at room temperature . The azetidine ring’s small size and conformational rigidity may influence reactivity and downstream applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-15(10-22-11-19-13-4-1-2-5-14(13)22)21-8-12(9-21)20-16-17-6-3-7-18-16/h1-7,11-12H,8-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVBFYVFWCSLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Synthesis of the azetidine ring: Azetidines can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the pyrimidine ring: Pyrimidine derivatives can be introduced through nucleophilic substitution reactions.

    Final coupling: The final step would involve coupling the benzimidazole and azetidine intermediates with the pyrimidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrimidine rings.

    Reduction: Reduction reactions could target the azetidine ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one exhibit significant anticancer activities. For instance:

  • A derivative of this compound demonstrated efficacy against various cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro studies revealed that it possesses activity against several bacterial strains, including resistant strains. The mode of action may involve disruption of bacterial cell wall synthesis .

Drug Development

The unique structure of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one positions it as a promising candidate in drug development:

Therapeutic Area Potential Applications
CancerAntitumor agents
Infectious DiseasesAntibiotic development
Neurological DisordersNeuroprotective agents

Case Studies

Several case studies highlight the application of this compound in drug discovery:

  • Antitumor Activity : A study published in Drug Target Insights reported that a related compound showed a significant reduction in tumor size in xenograft models, suggesting potential for clinical application in oncology .
  • Antimicrobial Efficacy : Research demonstrated that modifications to the benzodiazole moiety enhanced antibacterial activity, leading to the development of new antibiotic candidates .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include kinases, proteases, or other critical enzymes in disease pathways.

Comparison with Similar Compounds

a) 1-(Pyrrolidin-1-yl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Ethan-1-One (CAS 478048-18-9)

  • Structure : Replaces the azetidine ring with pyrrolidine (5-membered) and substitutes the pyrimidine group with a trifluoromethyl (-CF₃) on the benzodiazole.
  • Molecular Formula : C₁₄H₁₄F₃N₃O (Molar Mass: 297.28 g/mol) vs. the target compound’s larger mass (~350–370 g/mol, estimated).
  • Impact of Modifications :
    • Ring Size : Pyrrolidine’s flexibility vs. azetidine’s rigidity may alter binding affinity in biological targets.
    • Substituents : The electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability compared to the hydrogen-bond-capable pyrimidine in the target compound .

b) 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-[4-(2-Phenylethenesulfonyl)Piperazin-1-yl]Ethan-1-One (CAS 925552-18-7)

  • Structure : Features a sulfanyl (-S-) linker at the benzodiazole’s 2-position and a piperazine-ethenesulfonyl-phenyl group.
  • Molecular Formula : C₂₁H₂₂N₄O₃S₂ (442.56 g/mol).
  • Key Differences: Linker Chemistry: Sulfanyl groups may reduce metabolic oxidation susceptibility compared to the target’s ethanone-azetidine bridge.

Heterocyclic Analogues with Triazole or Benzimidazole Cores

a) 2-(4-Amino-1H-1,2,3-Triazol-1-yl) Acetic Acid Derivatives

  • Structure: Triazole core with amino and carboxylic acid substituents (e.g., 1-(2-(4-amino-1H-1,2,3-triazol-1-yl)-2-methylpropionic acid)).
  • Synthesis : Uses NaOH, THF, or DMF under varied temperatures, contrasting with the target’s azetidine-pyrimidine coupling in DMF .
  • Functional Groups: Amino and carboxyl groups enhance hydrophilicity, unlike the target’s pyrimidine-azetidine system.

b) 1-Ethyl-7-Methyl-3-{4-[(1-{[2-(Trimethylsilyl)Ethoxy]Methyl}-1H-Benzimidazol-2-yl)Oxy]Phenyl}-1,3-Dihydro-2H-Imidazo[4,5-b]Pyridin-2-One (EP 2 585 462 B1)

  • Structure: Combines benzimidazole with imidazopyridinone via an ether linkage.

Research Implications

  • Azetidine vs. Pyrrolidine : Azetidine’s strain may confer unique binding properties in kinase inhibitors or GPCR targets, whereas pyrrolidine analogues prioritize metabolic stability .
  • Pyrimidine vs. -CF₃ : Pyrimidine’s hydrogen-bonding capacity is critical for target engagement in antiviral or anticancer agents, while -CF₃ enhances pharmacokinetics .
  • Synthetic Efficiency : The target’s room-temperature synthesis contrasts with triazole derivatives requiring heated conditions , highlighting scalability advantages.

Biological Activity

Structural Characteristics

This compound can be represented as follows:

Molecular Formula C15H15N5O\text{Molecular Formula }C_{15}H_{15}N_{5}O

Key Structural Features:

  • Benzodiazole Moiety: Known for its pharmacological properties, including antimicrobial and anticancer activities.
  • Azetidine Ring: A four-membered ring that may influence the compound's interaction with biological targets.
  • Pyrimidine Substituent: Often associated with nucleic acid interactions and potential antiviral properties.

Biological Activities

While direct studies on the biological activity of this specific compound are scarce, related compounds containing similar structural motifs have exhibited various pharmacological effects:

Antimicrobial Activity

Compounds with benzodiazole and pyrimidine derivatives have been documented to possess significant antimicrobial properties. For instance:

  • Benzodiazole Derivatives: Exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research on structurally related compounds has indicated potential anticancer properties. For example:

  • Pyrimidine-based Compounds: Have shown efficacy in inhibiting tumor growth in various cancer models, likely through mechanisms involving DNA interaction and cell cycle disruption .

The precise mechanism of action for 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one remains largely unexplored. However, it is hypothesized that its biological activity may be mediated through:

  • Inhibition of Enzymatic Pathways: Similar compounds have been noted to inhibit key enzymes involved in cellular proliferation.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial. Interaction studies typically involve:

  • Binding Affinity Measurements: Assessing how well the compound binds to target receptors or enzymes.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the potential biological activity of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one.

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorophenyl)benzothiazoleBenzothiazole moietyAntimicrobial
N-(Pyrimidinyl)benzamideBenzamide with pyrimidineAnticancer
Benzodiazole derivativesVarious substitutions on benzodiazoleAntiviral

The unique combination of multiple heterocycles in this compound may enhance its bioactivity compared to simpler analogs.

Case Studies and Literature Review

A review of literature focusing on related heterocyclic compounds reveals a promising landscape for the development of new therapeutics. For instance:

  • Studies on 1,3-Diazole Derivatives: Indicate that these compounds exhibit anti-inflammatory, antimicrobial, analgesic, and anti-tubercular activities .

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, dimethylformamide (DMF) or dichloromethane are preferred solvents due to their polarity and stability under reflux conditions. Catalysts like palladium on carbon or copper iodide enhance coupling reactions between the benzodiazolyl and azetidinyl moieties . Inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of sensitive intermediates. Reaction temperatures should be controlled between 60–80°C to balance reaction rate and side-product formation. Multi-step purification via column chromatography and recrystallization in ethanol/water mixtures ensures >95% purity .

What spectroscopic and chromatographic methods are recommended for structural confirmation?

High-resolution techniques are essential:

  • 2D NMR (COSY, HSQC, HMBC) resolves connectivity between the benzodiazolyl, azetidinyl, and pyrimidinyl groups, particularly for stereochemical assignments .
  • HPLC-MS with a C18 column (gradient elution: acetonitrile/0.1% formic acid) confirms molecular weight (MW) and detects impurities (<2% threshold) .
  • FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bends at ~1550 cm⁻¹) .

How should researchers design assays to evaluate its antitumor activity?

Adopt a tiered approach:

  • In vitro : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cells (e.g., HEK-293) .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for protein targets (e.g., Bcl-2, caspase-3) .
  • In vivo : Xenograft models (e.g., BALB/c mice) with dose-ranging (10–50 mg/kg, oral/i.p.) and toxicity monitoring (hematological, liver/kidney function) .

How can structure-activity relationship (SAR) studies be conducted using analogs?

  • Structural variations : Synthesize analogs with modified substituents (e.g., replacing pyrimidinyl with triazolo[4,5-d]pyrimidine or morpholine groups) to assess impact on bioactivity .
  • Biological testing : Compare IC₅₀ values across analogs in standardized assays. For example, triazolo-pyrimidine analogs show enhanced antitumor activity due to improved target binding .
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with kinases (e.g., EGFR, PI3K) and validate via mutagenesis .

How to resolve discrepancies in reported bioactivity data across studies?

  • Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
  • Replicate conditions : Compare results under identical pH, temperature, and serum conditions. For example, conflicting cytotoxicity data may arise from variations in cell passage numbers .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

What methods assess the compound’s physicochemical stability under different conditions?

  • Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) to determine decomposition points .
  • Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC at 0, 24, 48 hrs .
  • pH stability : Incubate in buffers (pH 1.2–9.0) for 72 hrs and quantify intact compound using LC-MS .

How does stereochemistry at the azetidinyl ring affect biological activity?

  • Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column) to isolate R/S configurations .
  • Activity comparison : Test enantiomers in kinase inhibition assays. For example, R-configuration may exhibit 5-fold higher EGFR inhibition due to better hydrophobic pocket fit .
  • X-ray crystallography : Resolve crystal structures of enantiomer-target complexes to validate binding modes .

What in silico strategies predict potential off-target interactions?

  • Pharmacophore modeling : Generate 3D models (e.g., Schrödinger Phase) to screen against databases like ChEMBL for off-target hits .
  • Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .
  • ADMET prediction : Use SwissADME to estimate permeability (LogP), CYP450 interactions, and bioavailability .

How to evaluate metabolic stability in hepatic microsomes?

  • Incubation protocol : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 mins .
  • Quantification : Use LC-MS/MS to measure parent compound depletion. Half-life (t₁/₂) >60 mins indicates favorable metabolic stability .
  • Metabolite ID : High-resolution MS (Orbitrap) detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

What experimental designs minimize variability in toxicity profiling?

  • In vitro : Use 3D liver spheroids (HepaRG) for hepatotoxicity screening, with ATP assays and albumin secretion as endpoints .
  • In vivo : Follow OECD guidelines for acute toxicity (e.g., 423 Acute Toxic Class Method), including histopathology and organ weight analysis .
  • Dose optimization : Apply Hill slope models to distinguish therapeutic vs. toxic doses (e.g., TI >10) .

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